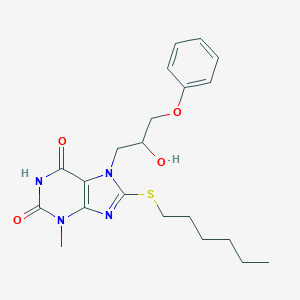
8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Hydroxy-3-phenoxypropyl acrylate” is a low viscosity aromatic monoacrylate oligomer that is used to produce fast curing, strong and flexible cured films . It’s typically used in sample preparation and as a viscosity modifier .
Synthesis Analysis
This compound is a monomer that can be polymerized to form polymers . It has been shown to have fluorescence properties, which are useful for the analysis of plasma samples or fatty acid mixtures by fluorescence analysis . The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers .Molecular Structure Analysis
The molecular formula of “2-Hydroxy-3-phenoxypropyl acrylate” is C12H14O4 and its molecular weight is 222.24 g/mol .Chemical Reactions Analysis
The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers . It also reacts with cationic surfactants in low energy environments, such as those found in plasma, leading to polymerization and crosslinking reactions .Physical And Chemical Properties Analysis
The physical state of “2-Hydroxy-3-phenoxypropyl acrylate” is liquid . It has a density of 1.16 g/cm3 at 25° C . The optical and dispersion parameters such as refractive index, extinction coefficient, steepness parameter, single-oscillator energy and dispersion energy of blend polymer were determined in the visible range as a function of wavelength .Safety And Hazards
Future Directions
Dynamic covalent bonds endow polymer networks with advanced functions such as self-healability, recyclability, malleability and shape memory . This unique class of material is an ideal candidate for 3D printing of structural and fast acting functional devices in soft robotics, biomedicine and electronics .
properties
IUPAC Name |
8-hexylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-4-5-9-12-30-21-22-18-17(19(27)23-20(28)24(18)2)25(21)13-15(26)14-29-16-10-7-6-8-11-16/h6-8,10-11,15,26H,3-5,9,12-14H2,1-2H3,(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIAQCSNVNLJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-1H-tetraazol-1-yl)-N'-[5-nitro-2,4-di(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B402708.png)
![2-{[5-Nitro-2,4-di(4-morpholinyl)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402709.png)
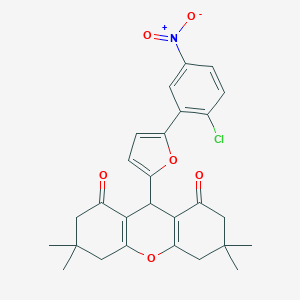
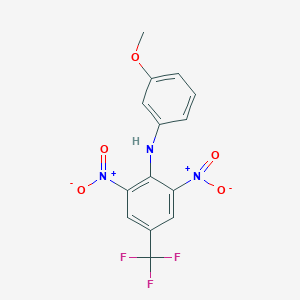
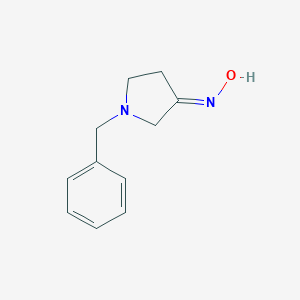
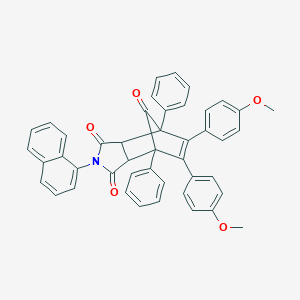
![2-(1H-benzimidazol-2-yl)-3-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B402718.png)
![N-[4-(3,5-dinitrophenoxy)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B402719.png)
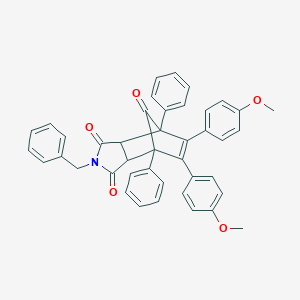
![2-(4-methoxyphenyl)-N-[4-(3-nitro-5-phenoxyphenoxy)phenyl]quinoline-4-carboxamide](/img/structure/B402721.png)
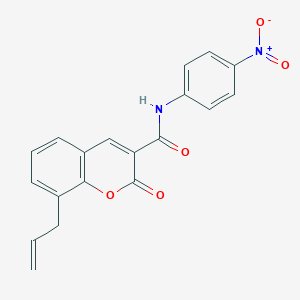
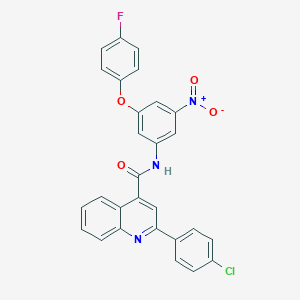
![N'-(4-ethoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B402730.png)
![4-(2,4-Dimethylphenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402731.png)